1-Fluoro-4-isocyanobenzene
CAS No.: 24075-34-1
Cat. No.: VC2335022
Molecular Formula: C7H4FN
Molecular Weight: 121.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24075-34-1 |
|---|---|
| Molecular Formula | C7H4FN |
| Molecular Weight | 121.11 g/mol |
| IUPAC Name | 1-fluoro-4-isocyanobenzene |
| Standard InChI | InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H |
| Standard InChI Key | FEUHGXVGNQTPGQ-UHFFFAOYSA-N |
| SMILES | [C-]#[N+]C1=CC=C(C=C1)F |
| Canonical SMILES | [C-]#[N+]C1=CC=C(C=C1)F |
Introduction
Chemical Properties and Structure
Structural Characteristics
1-Fluoro-4-isocyanobenzene features a benzene ring with two substituents: a fluorine atom and an isocyanide group positioned para to each other. The isocyanide group (-N≡C) contains a triple bond between nitrogen and carbon, giving it distinct chemical properties. The linear geometry of the isocyanide group, with the carbon atom bearing a partial negative charge and the nitrogen atom bearing a partial positive charge, contributes to its unique reactivity. The para arrangement of the substituents creates a symmetric structure that influences the distribution of electron density across the molecule. This arrangement also minimizes steric interactions between the substituents, providing a relatively unhindered environment for chemical reactions.
Chemical Identifiers
The compound can be identified using various chemical notation systems as shown in Table 1:
| Identifier | Value |
|---|---|
| CAS No. | 24075-34-1 |
| IUPAC Name | 1-fluoro-4-isocyanobenzene |
| Molecular Formula | C7H4FN |
| Molecular Weight | 121.11 g/mol |
| Standard InChI | InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H |
| Standard InChIKey | FEUHGXVGNQTPGQ-UHFFFAOYSA-N |
| SMILES | [C-]#[N+]C1=CC=C(C=C1)F |
Table 1: Chemical identifiers for 1-Fluoro-4-isocyanobenzene
Reactivity
The reactivity of 1-Fluoro-4-isocyanobenzene is primarily determined by its two functional groups. The isocyanide group (-N≡C) is highly reactive and can participate in various reactions, including multicomponent reactions (such as the Ugi and Passerini reactions), coordination to transition metals, nucleophilic addition reactions, and radical reactions. The electron-withdrawing nature of the fluorine atom influences the electronic properties of the benzene ring, affecting the reactivity of the isocyanide group by making the isocyanide carbon more electrophilic. This electronic influence can lead to altered reaction rates and selectivities compared to non-fluorinated analogs.
Synthesis Methods
General Synthesis Approaches
The synthesis of isocyanides like 1-Fluoro-4-isocyanobenzene typically involves the dehydration of formamides. Based on information about similar compounds, we can infer common synthesis routes.
Dehydration of Formamides
A common approach involves the dehydration of N-formyl derivatives using dehydrating agents. For 1-Fluoro-4-isocyanobenzene, this would involve a two-step process: first, the formation of N-(4-fluorophenyl)formamide from 4-fluoroaniline, followed by dehydration of the formamide using reagents such as phosphorus oxychloride (POCl3), phosgene (COCl2), or triphosgene in the presence of a base like triethylamine. This reaction is typically carried out in dichloromethane or other aprotic solvents at low temperatures to control the exothermic nature of the reaction and minimize side product formation.
Alternative Approaches
Other potential synthesis routes might include direct conversion of 4-fluoroaniline to the isocyanide using carbon sources and dehydrating agents, halogen exchange reactions starting from other halogenated isocyanobenzenes, or metal-catalyzed cross-coupling reactions with appropriate precursors. Each of these approaches offers distinct advantages in terms of yield, selectivity, and experimental simplicity, depending on the specific requirements of the synthesis.
Reaction Scheme
The general reaction scheme for the synthesis of 1-Fluoro-4-isocyanobenzene from 4-fluoroaniline can be represented as follows:
-
4-Fluoroaniline + Formic acid → N-(4-fluorophenyl)formamide
-
N-(4-fluorophenyl)formamide + POCl3/Et3N → 1-Fluoro-4-isocyanobenzene + HCl + Et3N·POCl2
The first step typically proceeds under acidic conditions or with the use of formylating agents such as formic acid, acetic formic anhydride, or formyl acetate. The second step involves careful temperature control, as the dehydration reaction can be highly exothermic. The use of a base such as triethylamine serves to neutralize the acid formed during the reaction and to assist in the dehydration process.
Applications and Research Findings
Synthetic Applications
1-Fluoro-4-isocyanobenzene serves as a valuable building block in organic synthesis due to the unique reactivity of the isocyanide functional group. Key applications include multicomponent reactions, transition metal chemistry, and heterocycle synthesis.
Multicomponent Reactions
Isocyanides are essential components in important multicomponent reactions (MCRs) such as the Ugi reaction (a four-component reaction involving an isocyanide, an amine, an aldehyde/ketone, and a carboxylic acid to form α-acylamino amides) and the Passerini reaction (a three-component reaction between an isocyanide, an aldehyde/ketone, and a carboxylic acid to form α-acyloxy carboxamides). These reactions are particularly valuable in medicinal chemistry for rapidly generating diverse libraries of compounds with potential biological activity. The fluorine substituent in 1-Fluoro-4-isocyanobenzene can introduce beneficial properties to the resulting compounds, such as enhanced metabolic stability or altered lipophilicity.
Transition Metal Chemistry
Isocyanides can coordinate to transition metals, forming stable complexes. 1-Fluoro-4-isocyanobenzene can be used in the preparation of metal-isocyanide complexes for catalysis, development of metal-based materials with unique properties, and synthesis of organometallic compounds. The σ-donor and π-acceptor properties of isocyanides make them versatile ligands in coordination chemistry, and the presence of the fluorine atom can further modulate these electronic properties.
Heterocycle Synthesis
The compound can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are important structural motifs in many bioactive compounds. The isocyanide group can serve as a versatile functional handle for constructing complex heterocyclic structures through various reaction pathways, including radical cyclizations, cycloadditions, and metal-catalyzed transformations.
Comparative Analysis with Similar Compounds
Comparison with 2-chloro-1-fluoro-4-isocyanobenzene
2-Chloro-1-fluoro-4-isocyanobenzene (CAS No.: 602261-99-4) is a closely related compound with an additional chlorine atom at the ortho position relative to the fluorine atom. This structural difference leads to several distinctions as outlined in Table 2:
| Property | 1-Fluoro-4-isocyanobenzene | 2-Chloro-1-fluoro-4-isocyanobenzene |
|---|---|---|
| Molecular Formula | C7H4FN | C7H3ClFN |
| Molecular Weight | 121.11 g/mol | 155.55 g/mol |
| Structure | Para-substituted with F and -NC | Contains F, Cl, and -NC in a specific arrangement |
| Electronic Properties | Single electron-withdrawing group (F) | Two electron-withdrawing groups (F and Cl) |
| Steric Properties | Less sterically hindered | More sterically hindered due to ortho substitution |
| Reactivity | Standard isocyanide reactivity | Modified reactivity due to ortho-chloro substitution |
Table 2: Comparison between 1-Fluoro-4-isocyanobenzene and 2-Chloro-1-fluoro-4-isocyanobenzene
Comparison with Other Isocyanobenzene Derivatives
Different substitution patterns on the benzene ring can significantly affect the properties and reactivity of isocyanobenzene derivatives, as shown in Table 3:
| Compound | Key Differences from 1-Fluoro-4-isocyanobenzene |
|---|---|
| Phenyl isocyanide | Lacks the fluorine substituent, leading to different electronic properties |
| 2-Fluoro-4-isocyanobenzene | Different position of fluorine (ortho vs. para to isocyanide) |
| 4-Methoxy-isocyanobenzene | Contains an electron-donating group instead of electron-withdrawing F |
| 4-Nitro-isocyanobenzene | Contains a stronger electron-withdrawing group than F |
Table 3: Structural and property differences between 1-Fluoro-4-isocyanobenzene and related compounds
The differences in electronic and steric properties among these compounds can lead to variations in reaction rates and selectivity, coordination strength to metals, stability under different conditions, and solubility in various solvents. These variations make each compound uniquely suited for specific applications in organic synthesis and materials science.
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